molecular formula C6H11N3O3 B14151898 Maleic hydrazide monoethanolamine CAS No. 2436-56-8

Maleic hydrazide monoethanolamine

Cat. No.: B14151898
CAS No.: 2436-56-8
M. Wt: 173.17 g/mol
InChI Key: ZRUUKURQYAUHQQ-UHFFFAOYSA-N
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Description

Maleic hydrazide monoethanolamine is a derivative of maleic hydrazide, a plant growth regulator known for its ability to inhibit cell division without affecting cell enlargement. This compound is widely used in agriculture to control the growth of unwanted shoots and to prevent sprouting in stored crops such as potatoes, onions, and garlic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of maleic hydrazide monoethanolamine typically involves the reaction of maleic hydrazide with monoethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of Maleic Hydrazide: Maleic hydrazide is synthesized by the reaction of maleic anhydride with hydrazine hydrate.

    Reaction with Monoethanolamine: Maleic hydrazide is then reacted with monoethanolamine under controlled temperature and pH conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process is optimized to minimize by-products and ensure the efficient use of raw materials .

Chemical Reactions Analysis

Types of Reactions

Maleic hydrazide monoethanolamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield maleic acid derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Maleic hydrazide monoethanolamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of maleic hydrazide monoethanolamine involves the inhibition of cell division by interfering with the synthesis of nucleic acids and proteins. The compound targets specific enzymes and pathways involved in cell division, leading to the suppression of growth in treated plants .

Comparison with Similar Compounds

Similar Compounds

    Maleic Hydrazide: The parent compound, known for its plant growth-regulating properties.

    Diethanolamine Maleate: Another derivative with similar applications in agriculture.

    Hydrazine Derivatives: Compounds with similar chemical structures and reactivity.

Uniqueness

Maleic hydrazide monoethanolamine is unique due to its specific combination of maleic hydrazide and monoethanolamine, which enhances its solubility and effectiveness as a plant growth regulator. Its ability to inhibit cell division without affecting cell enlargement makes it particularly useful in agricultural applications .

Properties

CAS No.

2436-56-8

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

2-aminoethanol;1,2-dihydropyridazine-3,6-dione

InChI

InChI=1S/C4H4N2O2.C2H7NO/c7-3-1-2-4(8)6-5-3;3-1-2-4/h1-2H,(H,5,7)(H,6,8);4H,1-3H2

InChI Key

ZRUUKURQYAUHQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NNC1=O.C(CO)N

Origin of Product

United States

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